molecular formula C11H15ClN2 B1423475 1-(2-Chlorophenyl)piperidin-3-amine CAS No. 1250430-03-5

1-(2-Chlorophenyl)piperidin-3-amine

Cat. No. B1423475
M. Wt: 210.7 g/mol
InChI Key: DGFJEBDWXHVROC-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)piperidin-3-amine” is a chemical compound with the CAS Number: 1250430-03-5 . It has a molecular weight of 210.71 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-chlorophenyl)-3-piperidinamine . Unfortunately, the specific InChI code or key is not provided in the sources I found.


Physical And Chemical Properties Analysis

This compound is in liquid form . The storage temperature is normal .

Scientific Research Applications

Kinetics and Mechanisms in Organic Reactions

  • The reactions of secondary alicyclic amines, including piperidine derivatives, have been studied kinetically, revealing insights into the reaction mechanisms and kinetics of these compounds. This research is vital for understanding the behavior of compounds like 1-(2-Chlorophenyl)piperidin-3-amine in various organic reactions (Castro et al., 2001).

Spectroscopic Characterization and Crystal Structures

  • Studies involving the synthesis and spectroscopic characterization of complexes, including those with piperidine derivatives, help in understanding the molecular structure and properties of these compounds, which is essential for their application in various scientific fields (Amirnasr et al., 2001).

Novel Synthesis and Molecular Analysis

  • The synthesis of novel compounds using 1-(2-Chlorophenyl)piperidin-3-amine and its derivatives provides insight into new chemical entities. These studies involve crystal structure analysis and theoretical calculations, contributing to the development of new materials and drugs (Fatma et al., 2017).

Medicinal Intermediates and Catalytic Reactions

  • Piperidine derivatives are important intermediates in medicinal chemistry. Their synthesis and transformation are crucial for the development of new pharmaceutical compounds (Xue Weiliang, 2008).

Nucleophilic Substitution Reactions

  • The kinetics of nucleophilic substitution reactions with compounds like piperidine derivatives provide essential information for chemical synthesis and reaction optimization, which are critical in various industrial and research applications (D’Anna et al., 2006).

Antidepressant Activity

  • Research on 1-arylspiro[indoline-3,4'-piperidine]s, including those with chlorophenyl groups, shows potential antidepressant activity. Such studies are crucial for drug development and understanding the biochemical mechanisms of depression (Ong et al., 1983).

Aminolysis Reactions

  • Kinetic studies of aminolysis reactions involving X-substituted phenyl diphenylphosphinates and piperidine derivatives contribute to the broader understanding of reaction mechanisms in organic chemistry (Um et al., 2009).

Synthesis and Antioxidant Potency

  • Research on the synthesis and antioxidant potency of piperidine derivatives, including those substituted with chlorophenyl groups, is crucial for the development of new antioxidant agents (Dineshkumar et al., 2022).

Lewis Acidity and Adduct Formation

  • The formation of amine adducts with compounds like triarylboroxines, involving piperidine derivatives, provides valuable information about Lewis acidity and the properties of these adducts in chemical reactions (Beckett et al., 2018).

Safety And Hazards

The compound has several hazard statements: H302, H315, H318, H335 . The signal word is “Danger” and it has the pictograms GHS05, GHS07 .

properties

IUPAC Name

1-(2-chlorophenyl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFJEBDWXHVROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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